1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine

描述

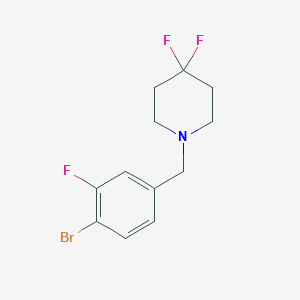

1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine is a fluorinated piperidine derivative characterized by a 4,4-difluoropiperidine core substituted with a 4-bromo-3-fluorobenzyl group. The geminal difluorination at the 4-position of the piperidine ring significantly alters its electronic and steric properties, including reduced basicity of the nitrogen atom compared to non-fluorinated analogs . This compound is primarily utilized in medicinal chemistry and materials science due to its stability, solubility, and ability to modulate biological activity. Its structural uniqueness lies in the synergistic effects of bromo-fluoro aromatic substitution and the 4,4-difluoropiperidine scaffold, which enhance metabolic stability and binding affinity in drug discovery contexts .

属性

IUPAC Name |

1-[(4-bromo-3-fluorophenyl)methyl]-4,4-difluoropiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3N/c13-10-2-1-9(7-11(10)14)8-17-5-3-12(15,16)4-6-17/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSKOQYBRZCNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with 4,4-difluoropiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

化学反应分析

Types of Reactions: 1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the fluorine atoms or the piperidine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiols, or amines.

Oxidation: Products may include ketones or carboxylic acids.

Reduction: Products include partially or fully reduced piperidine derivatives.

科学研究应用

1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Chemical and Physical Properties

- pKa Modulation: 4,4-Difluoropiperidine derivatives exhibit pKa values ~6.5–7.0, making them less basic than non-fluorinated piperidines (pKa ~11) but more basic than 3,3-difluoropiperidines (pKa ~5.0) . This balance improves membrane permeability and oral bioavailability.

- NMR Characteristics: The 4,4-difluoropiperidine moiety shows distinct $^{19}\text{F}$ NMR signals (e.g., $^1J{CF} = 242\ \text{Hz}$, $^2J{CF} = 24.0\ \text{Hz}$) due to restricted chair-chair interconversion, aiding structural elucidation in synthetic cannabinoid analyses .

- Thermal Stability : Hybrid materials incorporating 4,4-difluoropiperidine (e.g., (DFPD)$2$CsBiI$6$) demonstrate enhanced thermal stability (>200°C) compared to purely organic cation-based halides .

Comparative Limitations

- Metabolic Stability: While 4,4-difluoropiperidine derivatives resist oxidative metabolism better than non-fluorinated analogs, bromo-fluoro benzyl substituents may still undergo hepatic debromination, requiring structural optimization .

- Synthetic Complexity : Introducing 4,4-difluoropiperidine necessitates multi-step syntheses (e.g., microwave-assisted coupling at 130°C with DIPEA), contrasting with simpler pyrrolidine derivatives .

生物活性

1-(4-Bromo-3-fluorobenzyl)-4,4-difluoropiperidine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound can be represented as follows:

- Molecular Formula : CHBrFN

- Molecular Weight : 305.13 g/mol

This compound exhibits biological activity primarily through:

- Receptor Binding : The compound's structure allows it to interact with various receptors in the central nervous system (CNS), potentially modulating neurotransmitter activity.

- Enzyme Inhibition : It may inhibit specific enzymes, affecting key biochemical pathways. The difluoropiperidine moiety is particularly effective in forming interactions with enzyme active sites.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against certain bacteria and fungi.

- CNS Activity : Research suggests that this compound may influence neurotransmitter systems, which could be beneficial for treating neurological disorders.

Case Studies

- Study on Enzyme Inhibition :

- Antimicrobial Efficacy :

Data Table

| Activity Type | Target | IC / MIC | Reference |

|---|---|---|---|

| Enzyme Inhibition | Neurotransmitter Enzyme | 150 nM | |

| Antimicrobial Activity | Staphylococcus aureus | 32 µg/mL |

Pharmacological Applications

The compound is being investigated for its potential applications in:

- Drug Development : As a scaffold for designing new drugs targeting CNS disorders.

- Biochemical Assays : Utilized as a probe to study enzyme activities and receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。